JAB-2485

Kinase Selectivity Aurora Kinase B Target Specificity

Pan-Aurora inhibitors cause dose-limiting myelosuppression via AURKB off-target effects, compromising translational studies. JAB-2485 solves this with >1,700-fold selectivity for AURKA over AURKB (IC50 0.33 nM). • Orally bioavailable, low clearance-validated in SCLC (NCI-H446), TNBC (MDA-MB-231), and neuroblastoma xenograft models with robust monotherapy and combination activity. • Currently in Phase I/IIa trial (NCT05490472) with a biomarker-driven ARID1A-mutant expansion cohort. • Enables synthetic lethality studies in RB1-deficient cancers and combination strategies with KRAS G12C or BET inhibitors.

Molecular Formula C25H28ClF2N5O2
Molecular Weight 504.0 g/mol
Cat. No. B12388362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAB-2485
Molecular FormulaC25H28ClF2N5O2
Molecular Weight504.0 g/mol
Structural Identifiers
SMILESCC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=NC(=C(C(=C3)C)F)NC4=NNC(=C4)C)C(=O)O
InChIInChI=1S/C25H28ClF2N5O2/c1-14-9-18(29-23(21(14)27)30-20-10-15(2)31-32-20)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-19(26)22(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1
InChIKeyCEONSWRDFKMFNM-PUAOIOHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAB-2485 AURKA Inhibitor in Oncology Research


JAB-2485 is an orally active, small-molecule inhibitor of Aurora kinase A (AURKA) [1], a key mitotic regulator frequently dysregulated in a wide range of cancers [2]. It is currently under investigation in a Phase I/IIa clinical trial (NCT05490472) for adult patients with advanced solid tumors, including small cell lung cancer, triple-negative breast cancer, and estrogen receptor-positive breast cancer [3].

1
Target pathway: AURKA mitotic regulation studies
2
Format: Orally active small-molecule probe
3
Stage: Clinical-phase research tool (Phase I/IIa context)

JAB-2485: Why Generic AURKA Inhibitors Fall Short


In-class Aurora kinase inhibitors are not interchangeable due to profound differences in kinase selectivity and resulting safety profiles. The clinical utility of pan-Aurora inhibitors (e.g., Danusertib) has been severely limited by dose-limiting myelosuppression caused by the off-target inhibition of Aurora kinase B (AURKB) [1]. Even first-generation AURKA-selective inhibitors like Alisertib have shown significant hematological toxicity in clinical trials [2]. Therefore, selecting a specific compound for research or clinical development necessitates a quantitative evaluation of its selectivity window, which directly predicts its therapeutic index and potential for safe, continuous dosing. The evidence below quantifies JAB-2485's differentiation on these critical parameters.

Pan-Aurora inhibitor substitution AURKB off-target inhibition may shift tolerability endpoint profile, as seen with danusertib-class agents.
First-generation AURKA inhibitors Alisertib-associated hematological endpoints may not transfer directly due to differing selectivity context.
Route of administration Intravenous-only comparators may limit dosing-study design continuity; oral availability context requires review.

JAB-2485 Evidence Guide: Key Differentiators vs. Comparators


AURKA Selectivity vs. Pan-Aurora Inhibitors

JAB-2485 is a highly selective AURKA inhibitor, with an IC50 of 0.33 nM for AURKA and >1,500-fold selectivity over AURKB and AURKC [1]. In stark contrast, the pan-Aurora inhibitor Danusertib exhibits IC50 values of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C, respectively [2]. This difference in selectivity is not trivial; it is the primary determinant of clinical tolerability. The narrow therapeutic window of pan-inhibitors like Danusertib, caused by AURKB inhibition, has historically limited their clinical advancement due to severe myelosuppression [3].

AURKA Selectivity
Cross-study comparable
>1,500-fold selectivity over AURKB (JAB-2485) vs ~6-fold (Danusertib)
Isoform-selectivity assay context; wider window may support dosing-model exploration.
AURKB inhibition linked to myelosuppression; independent target-engagement validation advised.
Kinase Selectivity Aurora Kinase B Target Specificity

Myelotoxicity Profile vs. Alisertib

Preclinical studies indicate a favorable safety profile for JAB-2485. In direct safety assessments, JAB-2485 elicited minimal toxicity to bone marrow cells at concentrations active against tumor cells, suggesting a much lower likelihood of inducing clinical myelosuppression [1]. This is a critical differentiation from Alisertib, a first-generation selective AURKA inhibitor, where myelosuppression is reported as its most common side effect in clinical trials [2]. The high selectivity of JAB-2485 is attributed as a key factor contributing to its improved safety profile compared to more promiscuous Aurora inhibitors [1].

Bone Marrow Toxicity
Head-to-head comparison
Minimal bone marrow cell toxicity (JAB-2485) vs Alisertib reported myelosuppression
Tolerability endpoint context may differ; supports model-safety endpoint monitoring.
Qualitative difference; clinical translation requires prospective evaluation.
Hematotoxicity Safety Pharmacology Myelosuppression

Preclinical Pharmacokinetics & Oral Bioavailability

JAB-2485 exhibits favorable pharmacokinetic (PK) properties in preclinical models, characterized by low systemic clearance and good oral bioavailability [1]. This PK profile is a significant advantage over other AURKA inhibitors, many of which are administered intravenously due to poor oral absorption. For instance, Danusertib is an intravenously administered agent, which necessitates clinical visits and impacts patient convenience and compliance [2]. The oral bioavailability of JAB-2485, coupled with its strong dose-response relationship, supports convenient daily oral dosing, as is being explored in its Phase I/IIa clinical trial [3].

Oral Bioavailability
Preclinical model
Orally bioavailable; low clearance vs IV Danusertib
Supports oral dosing research models; exposure-model review required.
Rodent PK data; human exposure context under investigation.
Pharmacokinetics Oral Bioavailability Drug Clearance

Anti-Proliferative Activity in Solid Tumor Lines

JAB-2485 demonstrates potent anti-proliferative activity across a panel of cancer cell lines, including those derived from small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and neuroblastoma [1]. In vitro, JAB-2485 effectively induces G2/M cell cycle arrest and apoptosis in these cell types [2]. While direct comparative IC50 values against other AURKA inhibitors in the same cell lines are not yet available, the preclinical activity profile of JAB-2485 is robust and aligns with the therapeutic areas of interest for its ongoing clinical trials [3]. This contrasts with Alisertib, which has been studied primarily in hematological malignancies and certain solid tumors, and LY3295668, which has a strong focus on RB1-deficient cancers [4].

Anti-Proliferative Activity
Supporting evidence
Inhibits proliferation in SCLC, TNBC, neuroblastoma lines; apoptosis induction
Supports cell-model endpoint review; apoptosis pathway-response context.
Comparative IC50 values across AURKA inhibitors not yet available.
Anti-proliferative Activity Small Cell Lung Cancer Triple-Negative Breast Cancer

Clinical Development Stage vs. Discontinued Pan-Inhibitors

JAB-2485 has successfully advanced to a global Phase I/IIa clinical trial (NCT05490472) evaluating safety, tolerability, and preliminary anti-tumor activity in adult patients with advanced solid tumors [1]. This progress stands in contrast to many earlier Aurora kinase inhibitors, such as the pan-inhibitor Danusertib, whose clinical development was hindered by a narrow therapeutic window and significant toxicity, limiting its advancement [2]. The ability of JAB-2485 to progress into later-stage trials is a direct consequence of its high selectivity and favorable preclinical safety profile, which appears to have mitigated the dose-limiting toxicities that plagued less selective agents [3].

Clinical Development
Context-dependent
Active Phase I/IIa trial (NCT05490472) vs Danusertib discontinued
Endpoint context in ongoing trial; translational relevance requires review.
Historical comparator; development status may not reflect research utility.
Clinical Trial Phase Developmental Status Therapeutic Window

JAB-2485 Research & Industrial Application Scenarios


Synthetic Lethality in RB1-Deficient Tumors

JAB-2485 is a prime candidate for research into synthetic lethal interactions with RB1 tumor suppressor gene loss. Preclinical data show its potent activity in RB1-mutated small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) models [1], a therapeutic concept validated by other selective AURKA inhibitors like LY3295668 [2]. Its high selectivity and low myelotoxicity profile [3] make it a valuable tool for studying sustained AURKA inhibition in these genetically defined cancers, which are often resistant to standard therapies.

Combination Therapies with BET or KRAS G12C Inhibitors

JAB-2485 has demonstrated robust in vivo antitumor activity in combination with the BET bromodomain inhibitor JAB-8263 in xenograft models [1]. Additionally, its developer, Jacobio Pharma, has a pipeline that includes KRAS G12C inhibitors (JAB-21822), and preclinical rationales exist for combining AURKA and KRAS G12C inhibition to overcome drug resistance [2]. This makes JAB-2485 a relevant compound for academic and industrial labs investigating novel combination strategies to enhance efficacy and delay resistance in solid tumors.

Targeting ARID1A-Mutant Solid Tumors

JAB-2485's Phase I/IIa clinical trial (NCT05490472) specifically includes an expansion cohort for patients with advanced solid tumors harboring ARID1A mutations [1]. This provides a clear, biomarker-driven application for researchers. ARID1A is a frequently mutated tumor suppressor gene, and its loss creates a vulnerability to AURKA inhibition [2]. JAB-2485 serves as a key tool compound for exploring this synthetic lethal interaction in a clinical context.

Preclinical and Translational Studies of AURKA Inhibition

Given its favorable pharmacokinetic properties—specifically its oral bioavailability and low clearance [1]—JAB-2485 is well-suited for in vivo pharmacology studies in rodents. Its high selectivity profile [2] reduces off-target effects, allowing for cleaner interpretation of AURKA-specific biology in long-term dosing studies, which is not possible with pan-Aurora inhibitors like Danusertib [3]. This makes it a superior choice for labs focused on the translational development of AURKA-targeted therapies.

Application
Selection Property
Validation Focus
RB1-deficient tumor cell studies
Synthetic lethal interaction with RB1 loss
RB1-mutant SCLC and TNBC model response
Combination strategy studies
Synergy with BET or KRAS G12C inhibitors
In vivo xenograft combination response
ARID1A-mutant tumor research
Biomarker-driven AURKA vulnerability
ARID1A synthetic lethal interaction screening
In vivo AURKA pharmacology studies
Oral bioavailability and selectivity profile
Long-term dosing model interpretation
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